Cabozantinib S-malate Cabozantinib S-malate Cabozantinib malate is a malate salt that is the mono-(S)-malate salt of cabozantinib. A multi-tyrosine kinase inhibitor, used for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor, an antineoplastic agent and a prodrug. It contains a cabozantinib.
Cabozantinib S-malate is the s-malate salt form of cabozantinib, an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1140909-48-3
VCID: VC20744106
InChI: InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Molecular Formula: C32H30FN3O10
Molecular Weight: 635.6 g/mol

Cabozantinib S-malate

CAS No.: 1140909-48-3

Cat. No.: VC20744106

Molecular Formula: C32H30FN3O10

Molecular Weight: 635.6 g/mol

* For research use only. Not for human or veterinary use.

Cabozantinib S-malate - 1140909-48-3

CAS No. 1140909-48-3
Molecular Formula C32H30FN3O10
Molecular Weight 635.6 g/mol
IUPAC Name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Standard InChI Key HFCFMRYTXDINDK-WNQIDUERSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O

Chemical Structure and Properties

Cabozantinib S-malate is chemically identified as N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate, with a molecular formula of C32H30FN3O10 and a molecular weight of 635.59 daltons . The compound appears as a white to off-white crystalline powder with a melting point range of 166-169°C .

The following table summarizes the key chemical and physical properties of cabozantinib S-malate:

PropertyValue
Chemical NameN-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate
CAS Number1140909-48-3
Molecular FormulaC32H30FN3O10
Molecular Weight635.59 daltons
Physical AppearanceWhite to off-white crystalline powder
Melting Point166-169°C
SolubilitySoluble in DMSO, methanol, DMF
Purity (Research Grade)≥99% (HPLC)

Cabozantinib S-malate requires specific storage conditions to maintain its stability and potency. The compound should be stored at +4°C for both short-term and long-term preservation and protected from light and moisture. Under these conditions, it remains stable for at least two years after receipt .

Mechanism of Action

Cabozantinib S-malate functions as a multi-targeted tyrosine kinase inhibitor that interferes with various receptor tyrosine kinases implicated in tumor growth, survival, and metastasis. The compound primarily targets and inhibits MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), which are key mediators of tumor angiogenesis, invasion, and metastasis .

In addition to its primary targets, cabozantinib S-malate also inhibits several other receptor tyrosine kinases, including:

Target ReceptorFunctionOrganism
MET (Hepatocyte growth factor receptor)AntagonistHumans
VEGFR-1, -2, and -3AntagonistHumans
RET (Proto-oncogene tyrosine-protein kinase receptor)AntagonistHumans
KITInhibitorHumans
TIE-2InhibitorHumans
AXLInhibitorHumans
FLT-3InhibitorHumans
TRKBInhibitorHumans

This broad spectrum of inhibitory activity distinguishes cabozantinib S-malate from more selective kinase inhibitors and contributes to its efficacy across multiple cancer types .

The compound's mechanism of action involves three key processes: (1) suppression of tumor cell proliferation by blocking growth factor receptors, (2) inhibition of angiogenesis by targeting vascular endothelial growth factor receptors, and (3) disruption of tumor vasculature leading to tumor cell apoptosis. These combined effects result in dose-dependent inhibition of tumor growth and, in some cases, tumor regression .

Approved Therapeutic Applications

Cabozantinib S-malate has received regulatory approval for several oncological indications. The compound is marketed under two distinct brand names—Cometriq and Cabometyx—each approved for specific cancer types:

Brand NameCancer TypePatient PopulationApproval Notes
CabometyxDifferentiated thyroid cancerAdults and children aged 12+ years who cannot receive radioactive iodine and whose cancer progressed after VEGF receptor-targeted therapy-
CabometyxHepatocellular carcinomaPatients previously treated with sorafenibSecond-line therapy
CometriqMedullary thyroid cancerPatients with progressive, metastatic disease-
CabometyxRenal cell carcinomaAdvanced diseaseUsed either with nivolumab as first-line therapy or alone

These approvals stem from rigorous clinical trials demonstrating the compound's efficacy in these difficult-to-treat malignancies. Notably, cabozantinib S-malate has shown activity in settings where other therapies have failed, highlighting its value in the treatment armamentarium for these cancers .

Clinical Development and Research Status

Cabozantinib S-malate continues to undergo extensive clinical investigation to expand its therapeutic applications. Currently, Exelixis is conducting Phase II clinical trials evaluating the compound for recurrent head and neck squamous cell carcinoma. According to industry analysis, Phase II drugs for this indication have approximately a 33% phase transition success rate for progressing to Phase III studies .

A notable clinical trial is investigating cabozantinib S-malate in younger patients (ages 2-30) with recurrent, refractory, or newly diagnosed sarcomas, Wilms tumor, or other rare tumors. This study, conducted at multiple sites including Oakland, California, aims to determine the objective response rate in various pediatric and young adult malignancies. The trial has several primary objectives, including:

  • Determining the objective response rate (complete response + partial response) in children and young adults with Ewing sarcoma, rhabdomyosarcoma, non-rhabdomyosarcoma soft tissue sarcoma, and Wilms tumor

  • Estimating whether cabozantinib S-malate therapy improves the disease control rate at 4 months in patients with recurrent measurable osteosarcoma compared to historical controls

Beyond these indications, cabozantinib S-malate is under development for numerous other cancer types, including:

  • Pancreatic ductal adenocarcinoma

  • Metastatic cervical cancer

  • Metastatic castration-resistant prostate cancer

  • Clear cell renal cell carcinoma

  • Advanced or metastatic urothelial cancer

  • Carcinoid tumor

  • Gastroesophageal adenocarcinoma

These ongoing clinical investigations reflect the potential versatility of cabozantinib S-malate across a spectrum of malignancies and age groups.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator